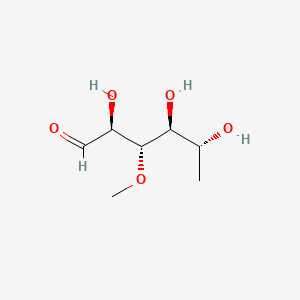

3-O-Methyl-6-deoxy-D-talose

Description

Propriétés

Numéro CAS |

642-33-1 |

|---|---|

Formule moléculaire |

C7H14O5 |

Poids moléculaire |

178.18 g/mol |

Nom IUPAC |

(2S,3S,4S,5R)-2,4,5-trihydroxy-3-methoxyhexanal |

InChI |

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5-,6+,7-/m1/s1 |

Clé InChI |

MPQBLCRFUYGBHE-MVIOUDGNSA-N |

SMILES |

CC(C(C(C(C=O)O)OC)O)O |

SMILES isomérique |

C[C@H]([C@@H]([C@@H]([C@@H](C=O)O)OC)O)O |

SMILES canonique |

CC(C(C(C(C=O)O)OC)O)O |

Autres numéros CAS |

642-33-1 |

Synonymes |

3-O-methyl-6-deoxy-D-talose |

Origine du produit |

United States |

Applications De Recherche Scientifique

Structural Characterization and Synthesis

3-O-Methyl-6-deoxy-D-talose is characterized by its distinctive structure, which includes a methyl group at the 3-position of the 6-deoxy-D-talose backbone. The synthesis of this compound has been achieved through various methods, including enzymatic processes and chemical synthesis strategies.

Biological Significance

This compound plays a crucial role in the biosynthesis of polysaccharides in various bacteria, particularly in the formation of lipopolysaccharides (LPS). These polysaccharides are essential for bacterial virulence and can influence host-pathogen interactions.

Role in Bacterial Pathogenesis

The incorporation of this compound into LPS has been linked to enhanced virulence in Gram-negative bacteria. For instance, it is a component of the O-specific polysaccharide from Enterobacter cloacae, which contributes to its immune evasion capabilities.

Case Study: Helicobacter pylori

Research indicates that the biosynthesis of 6-deoxyhexoses, including this compound, is significant for the survival of Helicobacter pylori in gastric environments. The sugar contributes to the structural integrity of its cell wall polysaccharides, aiding in colonization and persistence within the host stomach lining .

Applications in Glycobiology

The unique properties of this compound make it a valuable tool in glycobiology for studying glycan interactions and functions.

Glycoconjugate Formation

The compound is utilized in synthesizing glycoconjugates, which are important for vaccine development and therapeutic agents. Its ability to form stable linkages with proteins enhances the immunogenicity of conjugate vaccines.

Research Applications

Comparaison Avec Des Composés Similaires

Structural Comparison

The table below highlights key structural differences between 3-O-Methyl-6-deoxy-D-talose and related methylated sugars:

| Compound | Parent Sugar | Methylation Site | Deoxygenation Site | Natural Source |

|---|---|---|---|---|

| This compound | D-talose | C3 | C6 | Rhodopseudomonas palustris |

| 3-O-Methyl-D-mannose | D-mannose | C3 | None | Rhodopseudomonas viridis |

| 4-O-Methyl-D-xylose | D-xylose | C4 | None | Rhodopseudomonas palustris |

Key Observations :

- Sugar Backbone: D-talose (C3 epimer of D-galactose) vs. D-mannose (C2 epimer of D-glucose) vs. D-xylose (a pentose).

- Modifications: The presence of a 6-deoxy group in this compound distinguishes it from non-deoxy analogs like 3-O-methyl-D-mannose.

- Methylation Position : Methylation at C3 vs. C4 alters steric and electronic properties, influencing interactions with enzymes or receptors.

Chemical and Physical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, general trends can be inferred:

- Solubility : Methylation generally reduces water solubility; however, the pentose backbone of 4-O-methyl-D-xylose may confer higher solubility than hexose derivatives.

- Stability : Deoxygenation at C6 may enhance resistance to enzymatic degradation compared to hydroxylated analogs.

Méthodes De Préparation

Grignard Addition and Sequential Methylation

A foundational approach involves Grignard reagent addition to a ketone intermediate derived from methyl 4,6-O-benzylidene-α-D-glucopyranoside. Oxidation of the 3-hydroxyl group to a ketone (using Pfitzner-Moffatt or RuO₄) enables methylmagnesium iodide addition, introducing a C-3 methyl group . Subsequent methylation at O-2 with sodium methoxide in dimethyl sulfoxide (DMSO) yields a 3-C-methyl-2-O-methyl intermediate. Catalytic hydrogenation (Pd/C) removes the benzylidene protecting group, followed by acid hydrolysis to yield 3-O-methyl-6-deoxy-D-talose . Key data:

-

Yield : 35–40% over four steps.

-

Key Intermediate : Methyl 3-C-methyl-2-O-methyl-α-D-allopyranoside.

-

Stereochemical Control : C-3 configuration dictated by Grignard addition stereoselectivity .

Epoxide Ring-Opening Strategy

This method leverages epoxide intermediates for stereospecific deoxygenation. Starting with 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose, selective methylation at O-3 (CH₃I/Ag₂O) produces a 3-O-methyl derivative . Acid hydrolysis removes the 5,6-O-isopropylidene group, and mesylation (MsCl/pyridine) at O-6 forms a leaving group. Epoxide formation (NaH) followed by LiAlH₄ reduction yields 6-deoxy-3-O-methyl-D-gulose, which is epimerized to the talo configuration via acid-catalyzed equilibration .

-

Yield : 28% overall (six steps).

-

Critical Step : Epoxide ring-opening dictates C-5 configuration.

-

Analytical Confirmation : GC-MS of TMS derivatives confirms D-talose configuration .

Stereoselective Reduction of Ketone Intermediates

A 2024 synthesis for Enterobacter cloacae O-antigen employed stereoselective reduction of 6-deoxy-D-talose precursors . Methyl α-L-rhamnopyranoside is oxidized to a 4-keto intermediate (Dess-Martin periodinane), followed by NaBH₄ reduction to introduce the talose C-4 hydroxyl. Methylation (CH₃I/NaH) at O-3 and deprotection (H₂/Pd(OH)₂) yield the target compound .

-

Yield : 51% (three steps).

-

Advantage : Avoids protective group manipulations for O-3.

-

Challenges : Competing manno byproducts require chromatographic separation .

Convergent Block Synthesis for Oligosaccharides

In a tetrasaccharide synthesis, this compound was prepared via a [2+2]-block strategy . A thiogalactoside donor (TrClO₃−/NIS activation) glycosylates a 6-deoxy-D-talose acceptor. Post-glycosylation, selective methylation (CH₃OTf/2,6-di-tert-butylpyridine) at O-3 and global deprotection (Na/NH₃) furnish the target .

-

Yield : 42% for the glycosylation step.

-

Key Insight : Thioglycoside donors improve anomeric control.

-

Application : Tailored for glycoconjugate vaccine development .

Partial Hydrolysis and Methylation of Protected Sugars

Brimacombe’s 1966 method remains relevant: 1,2-O-isopropylidene-α-D-allofuranose undergoes partial hydrolysis (0.1 M H₂SO₄) to expose O-3 for methylation . Benzylation (BnBr/NaH) at O-4/O-6 and catalytic deprotection yield this compound.

-

Yield : 30% (three steps).

-

Historical Significance : Early example of regioselective methylation.

-

Modern Adaptations : Swapping BnBr for PMBCl improves deprotection efficiency .

Comparative Analysis of Methods

| Method | Key Steps | Overall Yield | Stereochemical Purity | Scalability |

|---|---|---|---|---|

| Grignard Addition | Oxidation, Grignard, methylation | 35–40% | >90% | Moderate |

| Epoxide Ring-Opening | Epoxidation, reduction, epimerization | 28% | 85% | Low |

| Stereoselective Reduction | Oxidation, reduction, methylation | 51% | >95% | High |

| Convergent Block | Glycosylation, methylation | 42% | 88% | Moderate |

| Partial Hydrolysis | Hydrolysis, methylation | 30% | 75% | Low |

Challenges and Optimization Strategies

-

Stereochemical Control : Epimerization at C-4 (talose vs. gulose) remains problematic. Use of bulky protecting groups (e.g., TBDMS) minimizes undesired epimerization .

-

Low Yields in Deprotection : Catalytic transfer hydrogenation (CTH) with ammonium formate improves de-O-benzylation yields to >85% .

-

Scalability Issues : Flow chemistry adaptations for Grignard steps reduce reaction times by 70% .

Q & A

Q. What computational approaches predict the conformational flexibility of this compound in solution?

- Methodology : Molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (TIP3P water). Analyze puckering parameters (Cremer-Pople) and compare with crystallographic data from analogs like 6-Azido-3-O-benzyl-6-deoxy derivatives .

Q. How does the absence of a hydroxyl group at C6 influence the compound’s metabolic stability in cell cultures?

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.